Epinephrine Sulfonic Acid-d3
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Overview
Description
Epinephrine Sulfonic Acid-d3 is a deuterium-labeled derivative of Epinephrine Sulfonic Acid. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epinephrine Sulfonic Acid-d3 involves the introduction of deuterium atoms into the Epinephrine Sulfonic Acid molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as sulfonation and deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic composition and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Epinephrine Sulfonic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce different functionalized compounds .
Scientific Research Applications
Epinephrine Sulfonic Acid-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of epinephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of epinephrine-related drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of epinephrine derivatives
Mechanism of Action
The mechanism of action of Epinephrine Sulfonic Acid-d3 is similar to that of epinephrine. It acts on alpha and beta-adrenergic receptors, leading to various physiological effects such as vasoconstriction, increased heart rate, and bronchodilation. The deuterium labeling does not significantly alter the compound’s interaction with these receptors but provides a means to study its pharmacokinetics and metabolism more accurately .
Comparison with Similar Compounds
Similar Compounds
Epinephrine Sulfonic Acid: The non-deuterated form of Epinephrine Sulfonic Acid.
Deuterated Epinephrine: Another deuterium-labeled derivative of epinephrine.
Epinephrine: The parent compound without any sulfonic acid or deuterium modifications.
Uniqueness
Epinephrine Sulfonic Acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantification in various experimental setups, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C9H13NO5S |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChI Key |
TYYGQMPOZGEFQL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |
Origin of Product |
United States |
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